Pamidronate disodium hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation.

An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.

Aplicaciones Científicas De Investigación

Intravenous Pamidronate in Juvenile Osteoporosis

- Application : Effective in treating vertebral osteoporosis in children, leading to rapid pain relief and significant increases in lumbar spine bone density over a year (Shaw et al., 2000).

Treatment of Lytic Metastatic Bone Lesions

- Application : Used to induce sclerosis of lytic bone metastases in patients with breast cancer and adenocarcinoma of unknown primary site, improving quality of life (Tanaka et al., 2004).

Diffuse Sclerosing Osteomyelitis of the Mandible

- Application : Pamidronate disodium showed effectiveness in treating diffuse sclerosing osteomyelitis of the mandible, alleviating pain and swelling, and improving bone mass (Li et al., 2020).

Management of Bone Pain Due to Malignancy

- Application : Demonstrated efficacy in relieving pain and preventing skeletal complications in patients with metastatic bone disease due to breast cancer and multiple myeloma (Groff et al., 2001).

Treatment of Hypercalcemia in Animals

- Application : Efficacy and safety in treating hypercalcemia in dogs and cats attributed to various disease processes (Hostutler et al., 2005).

Anti-Tumor Activity in Human Multiple Myeloma

- Application : Showed anti-myeloma effects in a patient treated with pamidronate disodium, leading to a reduction in marrow plasmacytosis and serum paraprotein levels (Kondo & Mori, 2002).

Bone Necrosis Via Suppression of Wnt/β-Catenin Signaling

- Application : Inhibited Wnt and β-catenin signaling in human bone marrow mesenchymal stem cells, affecting osteogenic differentiation (Xu et al., 2017).

Osteopenic Patients Post-Renal Transplant

- Application : Low doses of pamidronate prevented bone loss in osteopenic patients when administered immediately after renal transplantation (Torregrosa et al., 2010).

Propiedades

Nombre del producto |

Pamidronate disodium hydrate |

|---|---|

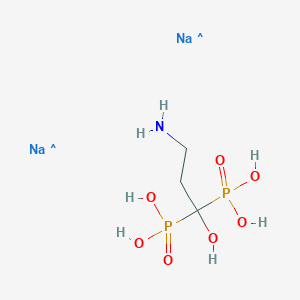

Fórmula molecular |

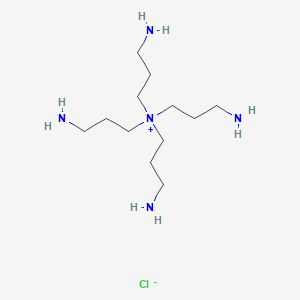

C3H11NNa2O7P2 |

Peso molecular |

281.05 g/mol |

InChI |

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);; |

Clave InChI |

JFDLEPOYGUTJNG-UHFFFAOYSA-N |

SMILES canónico |

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na].[Na] |

Sinónimos |

(3-amino-1-hydroxypropylidene)-1,1-biphosphonate 1 Hydroxy 3 aminopropane 1,1 diphosphonic acid 1-hydroxy-3-aminopropane-1,1-diphosphonic acid AHPrBP amidronate Amino 1 hydroxypropane 1,1 diphosphonate amino-1-hydroxypropane-1,1-diphosphonate aminohydroxypropylidene diphosphonate aminopropanehydroxydiphosphonate Aredia pamidronate pamidronate calcium pamidronate disodium pamidronate monosodium Pamidronic Acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide](/img/structure/B1240770.png)

![N-[4-[(3-Bromophenyl)amino]-7-(3-morpholinopropoxy)quinazoline-6-yl]acrylamide](/img/structure/B1240773.png)

![(3R,7S,10R,11R)-10-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B1240793.png)